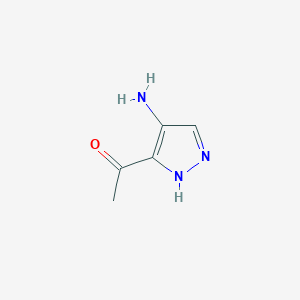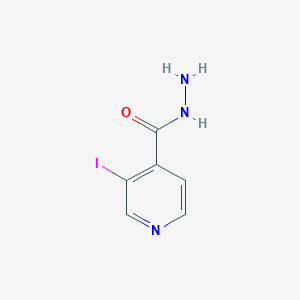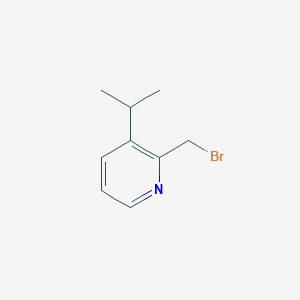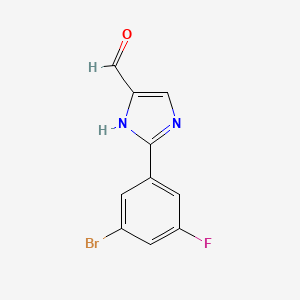
(R)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride for forming acid chlorides, followed by reaction with alcohols or amines to form esters or amides.
Major Products
The major products formed from these reactions include various derivatives of ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, such as alcohols, esters, amides, and further oxidized carboxylic acids.
科学的研究の応用
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism by which ®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzyme activity. The molecular targets and pathways involved can vary widely, but often include key metabolic enzymes and signaling pathways.
類似化合物との比較
Similar Compounds
(S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid: The racemic mixture, which contains both enantiomers.
Other pyrrolidine derivatives: Compounds with similar structures but different substituents, which can have varying reactivities and applications.
Uniqueness
®-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in applications requiring high stereochemical purity and specific biological activity.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(2R)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(5(9)10)8-6(7)11/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChIキー |
HYDWFDTXPYETHT-SCSAIBSYSA-N |
異性体SMILES |
CC1(C[C@@H](NC1=O)C(=O)O)C |
正規SMILES |
CC1(CC(NC1=O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


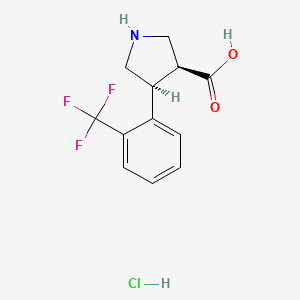
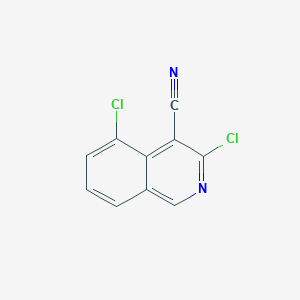
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
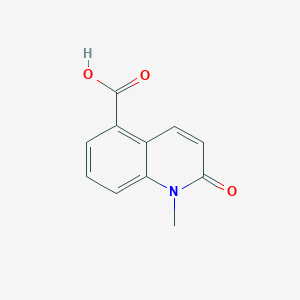

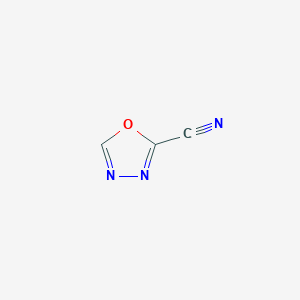
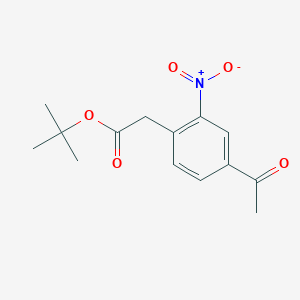
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)

